5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring and a dichlorophenoxy group, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,4-dichlorophenol with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different thiadiazole derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can result in various substituted thiadiazole derivatives .
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring and dichlorophenoxy group contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy group.
Triclosan: An antibacterial and antifungal agent with a related structure.
Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents
Uniqueness
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol is unique due to its specific combination of a thiadiazole ring and a dichlorophenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Biological Activity
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H6Cl2N2OS2. The structure features a thiadiazole ring substituted with a dichlorophenoxy group, which is significant for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial strains and fungi.
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|---|
This compound | E. coli | 15-19 | 62.5 |
Derivative 8d | A. niger | - | 32-42 |
Derivative 12c | B. cereus | - | 32.6 |
The presence of halogen substituents on the phenyl ring enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The cytotoxic effects of these compounds are often evaluated using various cancer cell lines.
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
Compound 22 | MCF-7 (breast cancer) | 0.28 |
Compound 22 | A549 (lung carcinoma) | 0.52 |
Compound 19 | SK-MEL-2 (melanoma) | 4.27 |
Research indicates that substituents on the thiadiazole ring significantly influence cytotoxicity. For example, compounds with electron-donating groups at specific positions on the phenyl ring show enhanced activity .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been investigated. In a study evaluating various derivatives using maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models:
Compound | Test Method | Dose (mg/kg) | Protection (%) |
---|---|---|---|
Thiadiazole derivative A | MES | 100 | 66.67 |
Thiadiazole derivative B | PTZ | 100 | 80 |
These findings suggest that certain thiadiazole derivatives can effectively provide protection against seizures without significant toxicity .
Study on Antimicrobial Properties
A recent study highlighted the efficacy of a series of thiadiazole derivatives against Pseudomonas aeruginosa, demonstrating that modifications to the thiadiazole core can lead to enhanced antimicrobial properties. The most active compound exhibited a MIC lower than that of standard antibiotics .
Investigation of Anticancer Effects
Another investigation into the anticancer effects of thiadiazoles revealed that specific substitutions on the C-5 position of the thiadiazole ring significantly impacted cytotoxic activity against various cancer cell lines . Molecular docking studies indicated strong interactions with tubulin, suggesting a potential mechanism for their anticancer effects.
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS2/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(15)16-8/h1-3H,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVRVGVDJKPWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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